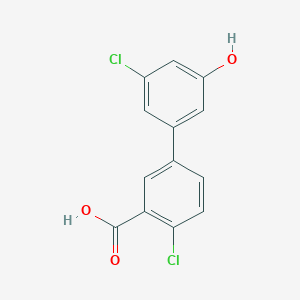
2-Chloro-5-(3,5-dicarboxyphenyl)phenol, 95%
Übersicht
Beschreibung
2-Chloro-5-(3,5-dicarboxyphenyl)phenol, 95% (2C5DCPP) is a highly pure chemical compound with a wide range of applications in scientific research and laboratory experiments. This compound has a molecular weight of 313.44 g/mol and a melting point of 221-223 °C. It is an organic compound with a molecular formula of C14H10ClO4 and a molecular structure of C6H3ClO2-C8H5O4. 2C5DCPP is a colorless solid, soluble in organic solvents, and has a strong odor.
Wirkmechanismus
2-Chloro-5-(3,5-dicarboxyphenyl)phenol, 95% has been shown to interact with a variety of proteins and enzymes. It has been shown to interact with cytochrome P450 enzymes, which are responsible for metabolizing drugs and other substances in the body. Additionally, 2-Chloro-5-(3,5-dicarboxyphenyl)phenol, 95% has been shown to interact with proteins involved in signal transduction, such as G-protein coupled receptors, and to modulate the activity of these proteins.
Biochemical and Physiological Effects
2-Chloro-5-(3,5-dicarboxyphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to increased levels of drugs and other substances in the body. Additionally, 2-Chloro-5-(3,5-dicarboxyphenyl)phenol, 95% has been shown to affect the activity of G-protein coupled receptors, which can lead to changes in cell signaling and other physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-5-(3,5-dicarboxyphenyl)phenol, 95% is a useful compound for laboratory experiments due to its purity and stability. It is relatively easy to synthesize and can be used to study a variety of biochemical and physiological processes. However, it is important to note that 2-Chloro-5-(3,5-dicarboxyphenyl)phenol, 95% is a highly potent compound and should be used with caution in laboratory experiments.
Zukünftige Richtungen
There are a variety of potential future directions for research involving 2-Chloro-5-(3,5-dicarboxyphenyl)phenol, 95%. These include further exploration of its mechanism of action, development of new methods for synthesis, and investigation of its potential therapeutic applications. Additionally, further research into the effects of 2-Chloro-5-(3,5-dicarboxyphenyl)phenol, 95% on the structure and function of proteins and enzymes could lead to new insights into the molecular basis of disease. Finally, further exploration of the biochemical and physiological effects of 2-Chloro-5-(3,5-dicarboxyphenyl)phenol, 95% could lead to new therapeutic strategies.
Synthesemethoden
2-Chloro-5-(3,5-dicarboxyphenyl)phenol, 95% can be synthesized by a variety of methods. The most common method is the reaction of 2-chloro-5-nitrophenol with 3,5-dicarboxybenzaldehyde in the presence of a base catalyst, such as potassium hydroxide. This reaction produces the desired product in a high yield (up to 95%). Other methods, such as the reaction of 2-chloro-5-nitrophenol with 3,5-dicarboxybenzyl alcohol, can also be used to synthesize 2-Chloro-5-(3,5-dicarboxyphenyl)phenol, 95%.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(3,5-dicarboxyphenyl)phenol, 95% has a wide range of applications in scientific research. It has been used to study the structure and function of proteins, as well as to determine the effects of drugs on biological systems. It has also been used to study the properties of enzymes and to identify potential therapeutic targets. Additionally, 2-Chloro-5-(3,5-dicarboxyphenyl)phenol, 95% has been used to study the structure and function of DNA and to identify potential biomarkers for disease.
Eigenschaften
IUPAC Name |
5-(4-chloro-3-hydroxyphenyl)benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO5/c15-11-2-1-7(6-12(11)16)8-3-9(13(17)18)5-10(4-8)14(19)20/h1-6,16H,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIKYRZCWZFFOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686162 | |
| Record name | 4'-Chloro-3'-hydroxy[1,1'-biphenyl]-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3,5-dicarboxyphenyl)phenol | |
CAS RN |
1261888-49-6 | |
| Record name | [1,1′-Biphenyl]-3,5-dicarboxylic acid, 4′-chloro-3′-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261888-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Chloro-3'-hydroxy[1,1'-biphenyl]-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6382006.png)
![3-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6382015.png)











![2-Chloro-4-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382099.png)